molecular formula C26H50N2O12 B12303336 (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid

(R)-2,6-Bis-(m-PEG4)-amidohexanoic acid

Cat. No.: B12303336
M. Wt: 582.7 g/mol
InChI Key: VEMVVACPIWNZPA-UHFFFAOYSA-N
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Description

®-2,6-Bis-(m-PEG4)-amidohexanoic acid is a compound that features a hexanoic acid backbone with two m-PEG4 (methoxy polyethylene glycol) chains attached via amide linkages. This compound is known for its hydrophilic properties and is often used in various scientific and industrial applications due to its ability to enhance solubility and stability of other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,6-Bis-(m-PEG4)-amidohexanoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of ®-2,6-Bis-(m-PEG4)-amidohexanoic acid follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

®-2,6-Bis-(m-PEG4)-amidohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while oxidation and reduction reactions can modify the functional groups on the hexanoic acid backbone .

Scientific Research Applications

®-2,6-Bis-(m-PEG4)-amidohexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Applied in the production of specialized coatings and materials.

Mechanism of Action

The mechanism by which ®-2,6-Bis-(m-PEG4)-amidohexanoic acid exerts its effects is primarily through its ability to form stable amide bonds and enhance the solubility of other molecules. The m-PEG4 chains increase the hydrophilicity of the compound, allowing it to interact more effectively with aqueous environments. This property is particularly useful in drug delivery systems, where it helps to improve the bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2,6-Bis-(m-PEG4)-amidohexanoic acid is unique due to its dual m-PEG4 chains, which provide enhanced solubility and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high solubility and stability, such as drug delivery and biomolecule modification .

Properties

Molecular Formula

C26H50N2O12

Molecular Weight

582.7 g/mol

IUPAC Name

2,6-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid

InChI

InChI=1S/C26H50N2O12/c1-33-11-13-37-19-21-39-17-15-35-9-6-24(29)27-8-4-3-5-23(26(31)32)28-25(30)7-10-36-16-18-40-22-20-38-14-12-34-2/h23H,3-22H2,1-2H3,(H,27,29)(H,28,30)(H,31,32)

InChI Key

VEMVVACPIWNZPA-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOC

Origin of Product

United States

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